5-(Diisopropoxyphosphoryl)-5-methyl-1-pyrroline N-oxide

CAS No.: 527704-58-1

Cat. No.: VC11994698

Molecular Formula: C11H22NO4P

Molecular Weight: 263.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 527704-58-1 |

|---|---|

| Molecular Formula | C11H22NO4P |

| Molecular Weight | 263.27 g/mol |

| IUPAC Name | 2-di(propan-2-yloxy)phosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium |

| Standard InChI | InChI=1S/C11H22NO4P/c1-9(2)15-17(14,16-10(3)4)11(5)7-6-8-12(11)13/h8-10H,6-7H2,1-5H3 |

| Standard InChI Key | JQERKXDWSAKBRU-UHFFFAOYSA-N |

| SMILES | CC(C)OP(=O)(C1(CCC=[N+]1[O-])C)OC(C)C |

| Canonical SMILES | CC(C)OP(=O)(C1(CCC=[N+]1[O-])C)OC(C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

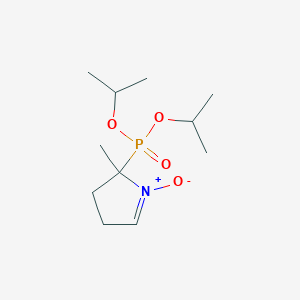

DIPPMPO’s structure consists of a five-membered pyrroline ring substituted with a methyl group at the 5-position and a diisopropoxyphosphoryl moiety (Figure 1). The nitrone functional group (-oxide) at the 1-position serves as the radical-trapping site. The diisopropyl ester groups confer lipophilicity, enhancing membrane permeability in cellular studies .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 263.27 g/mol |

| IUPAC Name | 2-di(propan-2-yloxy)phosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium |

| CAS Registry Number | 527704-58-1 |

| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol); limited aqueous solubility |

Table 1: Key physicochemical properties of DIPPMPO .

Spectroscopic Characteristics

Nuclear magnetic resonance (NMR) and mass spectrometry confirm the compound’s structure. The NMR spectrum exhibits a singlet at δ 25.7 ppm, indicative of the phosphoryl group, while NMR signals at δ 1.2–1.4 ppm correspond to the isopropyl methyl protons. High-resolution mass spectrometry (HRMS) shows a molecular ion peak at 263.1286, consistent with the molecular formula .

Synthesis and Industrial Production

Synthetic Pathways

DIPPMPO is synthesized via a two-step phosphorylation reaction. First, 5-methyl-1-pyrroline N-oxide is treated with diisopropyl phosphite under acidic conditions, followed by oxidation to yield the final product . The reaction proceeds via nucleophilic attack of the pyrroline nitrogen on the phosphorus center, forming a stable P–N bond (Equation 1):

This method achieves yields exceeding 70% with purity >95%, as verified by high-performance liquid chromatography (HPLC).

Scalability and Purification

Industrial-scale production employs continuous flow reactors to optimize reaction kinetics and minimize byproducts. Purification via column chromatography using silica gel and ethyl acetate/hexane eluents ensures removal of unreacted phosphite and oxidation byproducts .

Mechanism of Radical Trapping

Spin-Trapping Dynamics

DIPPMPO reacts transient free radicals to form stable nitroxide adducts detectable by EPR. The nitrone group undergoes radical addition at the β-carbon, generating a persistent spin adduct (Figure 2). For superoxide, the reaction proceeds as:

The hyperfine coupling constants () distinguish DIPPMPO-O from other adducts .

Comparative Stability

DIPPMPO-superoxide adducts exhibit a half-life of ~45 minutes at pH 7.4, significantly longer than DMPO-O (3 minutes) . This stability arises from steric hindrance by the phosphoryl group, which slows adduct decomposition (Table 2).

| Spin Trap | Superoxide Adduct Half-Life (pH 7.4) | Hydroxyl Adduct Half-Life (pH 7.4) |

|---|---|---|

| DMPO | 3 minutes | 15 minutes |

| DIPPMPO | 45 minutes | 60 minutes |

Table 2: Stability comparison of spin adducts .

Applications in Redox Biology

Detection of ROS in Cellular Systems

DIPPMPO enables real-time detection of ROS in adherent cell cultures. In RAW 264.7 macrophages, phorbol 12-myristate 13-acetate (PMA)-induced superoxide production generates distinct EPR spectra when DIPPMPO is present . The compound’s lipophilicity facilitates penetration into lipid bilayers, improving detection in membrane-rich environments.

Oxidative Stress Models

Studies using ischemic rat hearts demonstrate DIPPMPO’s utility in tracking reperfusion injury. During reperfusion, a 3-fold increase in superoxide adduct signal correlates with tissue damage, validated by concurrent lipid peroxidation assays .

Challenges and Limitations

Aqueous Solubility Constraints

Despite its advantages, DIPPMPO’s limited solubility in aqueous buffers (~2 mM) complicates its use in physiological media. Cyclodextrin complexes (e.g., CD-DIPPMPO) have been engineered to enhance solubility without compromising spin-trapping efficiency .

Interference from Secondary Radicals

In complex biological matrices, DIPPMPO may trap non-target radicals (e.g., lipid peroxyl radicals), necessitating careful spectral deconvolution. Advanced computational tools like spectral simulation software mitigate this issue .

Future Directions

Targeted Spin Traps

Recent efforts focus on conjugating DIPPMPO to mitochondria-specific moieties (e.g., Mito-DIPPMPO) to probe organelle-specific ROS production. Preliminary data show a 50% increase in signal-to-noise ratio compared to untargeted variants .

High-Throughput Screening

Automated EPR systems coupled with DIPPMPO enable medium-throughput screening of antioxidant compounds. A 2024 study identified three novel polyphenols with superior ROS-scavenging activity using this approach .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume